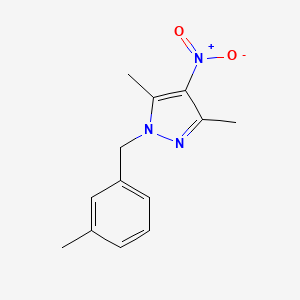
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for detecting nitric oxide (NO) in living cells. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has also been used as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species (ROS) that can kill cancer cells. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's ability to selectively target cancer cells makes it a promising candidate for PDT.
Mécanisme D'action
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's mechanism of action is not fully understood, but it is believed to involve the formation of a nitrosothiol (RS-NO) intermediate, which reacts with NO to produce a fluorescent product. In PDT, 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole generates ROS upon activation by light, which can damage cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been shown to have low toxicity and high selectivity for cancer cells in vitro. It has also been shown to be stable in biological systems and capable of detecting NO in living cells. However, further studies are needed to determine its long-term effects and potential toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's advantages for lab experiments include its high selectivity for cancer cells, stability in biological systems, and ability to detect NO in living cells. Its limitations include the lack of understanding of its mechanism of action and potential toxicity in vivo.
Orientations Futures
For 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole research include further studies on its mechanism of action, toxicity, and potential applications in other fields, such as imaging and sensing. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's potential as a photosensitizer for PDT also warrants further investigation, particularly in clinical trials. Additionally, the development of new synthesis methods for 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole may lead to improved efficiency and yield, making it more accessible for research and potential applications.
Méthodes De Synthèse
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole can be synthesized using several methods, including the reaction between 3-methylbenzylamine and 4,4-dimethyl-2-nitro-1H-pyrazol-1-ol in the presence of a catalyst. Another method involves the reaction between 3-methylbenzylamine and 4,4-dimethyl-1,2-dihydropyrazol-3-one, followed by nitration and dehydrogenation.
Propriétés
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-12(7-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQFLYRHBRCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile](/img/structure/B2720003.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)
![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)
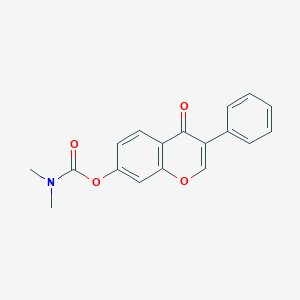
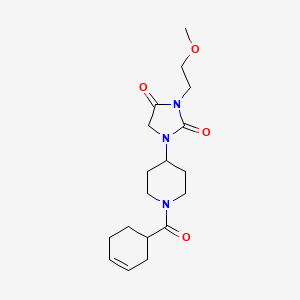
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)
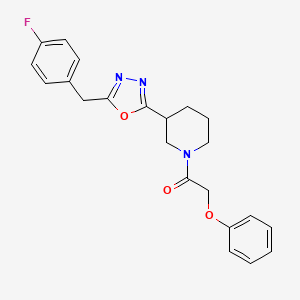
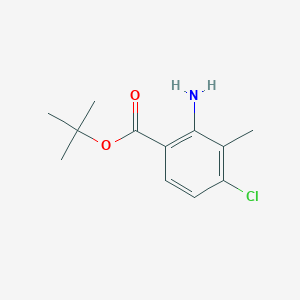
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)

